![molecular formula C4H10Cl2N4 B1435911 (1-methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride CAS No. 2097897-81-7](/img/structure/B1435911.png)
(1-methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Overview
Description
“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2097897-81-7 . It has a molecular weight of 185.06 and its IUPAC name is this compound .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved resources.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Triazole derivatives, including "(1-methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride," have been the focus of extensive research due to their broad spectrum of biological activities. These compounds have been studied for their potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents, among other applications. The structural versatility of triazoles allows for the development of new drugs targeting various diseases, including neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Recent studies have highlighted the effectiveness of 1,2,4-triazole derivatives as antimicrobial and antifungal agents. These compounds have demonstrated significant activity against a range of microorganisms, including Staphylococcus aureus, a common cause of infections. The development of new synthetic methods has enabled the exploration of 1,2,4-triazoles as potential candidates for addressing antibiotic resistance and providing alternatives to existing antimicrobial therapies (Ohloblina, 2022).
Materials Science and Technology
In the field of materials science, 1,2,4-triazole derivatives have been investigated for their application in creating proton-conducting polymeric membranes for fuel cells. These membranes exhibit increased thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures, showcasing the potential of triazole derivatives in advancing fuel cell technology (Prozorova & Pozdnyakov, 2023).
properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(2-5)6-3-7-8;;/h3H,2,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRDSSALKDZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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